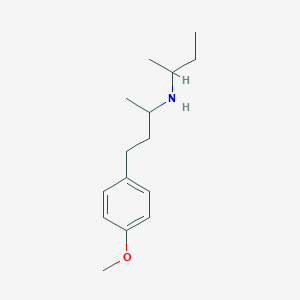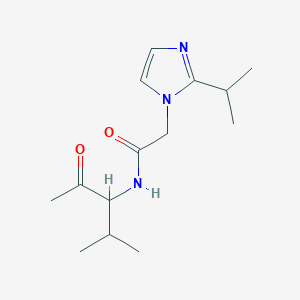![molecular formula C15H18N2O2S B7558094 3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide, commonly known as Dibenzyl sulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biological activities, including antibacterial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of Dibenzyl sulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the body fluids. This decrease in pH can have a variety of effects on the body, including the inhibition of bacterial and fungal growth and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
Dibenzyl sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, Dibenzyl sulfonamide has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dibenzyl sulfonamide in lab experiments is its diverse biological activities. It has been found to have antibacterial, antifungal, antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for a variety of research applications. However, one of the limitations of using Dibenzyl sulfonamide is its potential toxicity. It has been found to have toxic effects on some cell types, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research on Dibenzyl sulfonamide. One of the main areas of research is the development of new antibiotics and antifungal agents based on the structure of Dibenzyl sulfonamide. Another area of research is the development of new anticancer drugs based on the antitumor properties of Dibenzyl sulfonamide. In addition, research on the mechanism of action of Dibenzyl sulfonamide may lead to the development of new drugs that target carbonic anhydrase and other enzymes involved in the regulation of acid-base balance in the body.
Synthesemethoden
The synthesis of Dibenzyl sulfonamide can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylbenzylamine with benzene sulfonyl chloride in the presence of a base to form the intermediate compound 3,4-dimethylbenzylsulfonyl chloride. The second step involves the reaction of this intermediate compound with ammonia to form Dibenzyl sulfonamide. The overall yield of this synthesis method is around 70%.
Wissenschaftliche Forschungsanwendungen
Dibenzyl sulfonamide has been widely used in scientific research due to its diverse biological activities. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Dibenzyl sulfonamide has also been found to have antitumor properties, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethylphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-7-13(8-12(11)2)10-17-14-4-3-5-15(9-14)20(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAAFQYMCHPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)


![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)

![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)